(2S)-2-(Methylamino)propane-1-amine (2S)-2-(Methylamino)propane-1-amine
Brand Name: Vulcanchem
CAS No.: 27255-44-3
VCID: VC4930527
InChI: InChI=1S/C4H12N2/c1-4(3-5)6-2/h4,6H,3,5H2,1-2H3/t4-/m0/s1
SMILES: CC(CN)NC
Molecular Formula: C4H12N2
Molecular Weight: 88.154

(2S)-2-(Methylamino)propane-1-amine

CAS No.: 27255-44-3

Cat. No.: VC4930527

Molecular Formula: C4H12N2

Molecular Weight: 88.154

* For research use only. Not for human or veterinary use.

(2S)-2-(Methylamino)propane-1-amine - 27255-44-3

Specification

CAS No. 27255-44-3
Molecular Formula C4H12N2
Molecular Weight 88.154
IUPAC Name (2S)-2-N-methylpropane-1,2-diamine
Standard InChI InChI=1S/C4H12N2/c1-4(3-5)6-2/h4,6H,3,5H2,1-2H3/t4-/m0/s1
Standard InChI Key GINJNNGWMNSBIG-BYPYZUCNSA-N
SMILES CC(CN)NC

Introduction

Structural and Stereochemical Features

(2S)-2-(Methylamino)propane-1-amine (CAS 27255-44-3) belongs to the class of vicinal diamines, with the molecular formula C₅H₁₄N₂. The compound’s chirality arises from the stereogenic center at the second carbon, where the methylamino group and two methylene groups are arranged in an S-configuration. This spatial arrangement influences its interactions in asymmetric catalysis and biological systems .

The molecular structure enables dual functionality: the primary amine group at the first carbon participates in nucleophilic reactions, while the secondary methylamino group at the second carbon can engage in hydrogen bonding or act as a weak base. Comparative analysis with structurally similar amines, such as 2-amino-2-methyl-1-propanol (CAS 124-68-5), reveals that substitution of the hydroxyl group with a methylamino moiety enhances lipid solubility and alters metabolic pathways .

Synthetic Routes and Optimization

Laboratory-Scale Synthesis

A validated synthesis route for related chiral amines involves the reduction of nitrile precursors. For example, (1-Amino-2-methylpropan-2-yl)(methyl)amine (CAS 116577-09-4) is synthesized via lithium aluminum hydride (LiAlH₄) reduction of 2-methyl-2-(methylamino)propanenitrile in diethyl ether, followed by alkaline quenching . Although this method targets a structural isomer, it provides a template for adapting conditions to (2S)-2-(Methylamino)propane-1-amine:

  • Starting Material: (S)-alanine derivatives serve as chiral precursors.

  • Nitrile Formation: Reaction with methylamine and a dehydrating agent (e.g., thionyl chloride) yields the corresponding nitrile.

  • Reduction: LiAlH₄ in anhydrous ether selectively reduces the nitrile to the primary amine while preserving the methylamino group.

  • Purification: Vacuum distillation or column chromatography isolates the enantiomerically pure product .

Key Reaction:

(S)-2-(Methylamino)propanenitrileLiAlH4,Et2O(2S)-2-(Methylamino)propane-1-amine\text{(S)-2-(Methylamino)propanenitrile} \xrightarrow{\text{LiAlH}_4, \text{Et}_2\text{O}} \text{(2S)-2-(Methylamino)propane-1-amine}

Industrial Production Challenges

Scalable synthesis requires addressing enantiomeric purity and cost-effectiveness. Continuous flow reactors improve yield by maintaining precise temperature control and reducing side reactions. Catalytic hydrogenation using palladium on carbon offers a safer alternative to LiAlH₄ but may require chiral modifiers to retain stereoselectivity .

Physicochemical Properties

Limited experimental data exist for the target compound, but inferences from analogous amines suggest:

PropertyValue/DescriptionSource Compound
Boiling Point~180–200°C (estimated)2-Amino-2-methyl-1-propanol
SolubilityMiscible in polar solvents (e.g., water, ethanol)Structural analog
pKa~10.5 (primary amine), ~9.8 (secondary amine)Theoretical calculation

The compound’s hygroscopic nature necessitates storage under inert conditions to prevent degradation .

Chemical Reactivity and Functionalization

Nucleophilic Substitution

The primary amine undergoes alkylation or acylation reactions. For example, treatment with alkyl halides forms quaternary ammonium salts, while reaction with acyl chlorides yields amides:

(2S)-2-(Methylamino)propane-1-amine+R-XR-NH-(CH₂)₂-NHCH₃+HX\text{(2S)-2-(Methylamino)propane-1-amine} + \text{R-X} \rightarrow \text{R-NH-(CH₂)₂-NHCH₃} + \text{HX}

Oxidation Pathways

Exposure to strong oxidants (e.g., KMnO₄) converts the primary amine to a nitro compound, whereas controlled oxidation with hydrogen peroxide generates imines .

Coordination Chemistry

The compound acts as a bidentate ligand, forming stable complexes with transition metals like copper and nickel. These complexes exhibit catalytic activity in asymmetric hydrogenation reactions .

Applications in Research and Industry

Pharmaceutical Intermediates

Chiral amines are critical in synthesizing β-lactam antibiotics and kinase inhibitors. The (2S)-configuration enhances binding affinity to target enzymes, reducing off-target effects .

Polymer Chemistry

Incorporation into polyurethane precursors improves thermal stability and elasticity. The methylamino group facilitates cross-linking via Schiff base formation .

Analytical Chemistry

Derivatization with fluorescent tags enables its use as a probe in mass spectrometry for detecting carbonyl compounds in biological samples .

Future Research Directions

  • Enantioselective Synthesis: Developing organocatalytic methods to improve stereochemical purity.

  • Toxicokinetic Studies: Assessing metabolic pathways and excretion profiles.

  • Advanced Applications: Exploring use in covalent organic frameworks (COFs) for gas storage.

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator